2,3,4-Trifluorophenyl isothiocyanate
Overview
Description
2,3,4-Trifluorophenyl isothiocyanate is a chemical compound with the linear formula F3C6H2NCS . It has a molecular weight of 189.16 . The compound is used in various areas of research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with three fluorine atoms and an isothiocyanate group attached . The InChI string isInChI=1S/C7H2F3NS/c8-4-1-2-5 (11-3-12)7 (10)6 (4)9/h1-2H
. Physical and Chemical Properties Analysis
This compound has a refractive index of 1.577, a boiling point of 210-213 °C, and a density of 1.43 g/mL at 25 °C . Its exact mass and monoisotopic mass are 188.98600473 g/mol .Scientific Research Applications
Antipathogenic Activity : Thiourea derivatives, including ones with 2,3,4-trifluorophenyl, have been synthesized and tested for their interaction with bacterial cells, particularly Pseudomonas aeruginosa and Staphylococcus aureus. These compounds demonstrate significant antipathogenic activity, suggesting potential for development as antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis of 2-Aminobenzothiazoles and 2-Aminobenzoxazoles : A study explored the rapid and efficient synthesis of these compounds in water using isothiocyanates. These structurally and pharmaceutically interesting compounds were synthesized with high efficiency, pointing to potential applications in pharmaceutical chemistry (Zhang, Jia, Wang, & Fan, 2011).
Catalytic Potential in Hydroboration Reactions : The use of tris(3,4,5-trifluorophenyl)borane, a related compound, has been studied for catalytic activity in hydroboration reactions of unsaturated substrates. This study highlights the enhanced yields of hydroboration reactions under microwave irradiation, suggesting the potential of such compounds in catalytic applications (Carden, Gierlichs, Wass, Browne, & Melen, 2019).
Analysis of Biogenic Amines : 3,5-Bis-(trifluoromethyl)phenyl isothiocyanate has been used in the derivatization of histamine, tyramine, tryptamine, and 2-phenylethylamine, facilitating their determination by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and 19F nuclear magnetic resonance analysis. This reagent simplifies the analysis process and is useful in beverage analysis (Jastrzębska, Piasta, Krzemiński, & Szłyk, 2018).
Monosaccharide Isothiocyanates and Thiocyanates : A study on monosaccharide isothiocyanates, which includes derivatives like 2,3,4-trifluorophenyl isothiocyanate, discusses their synthesis, chemistry, and applications in preparing nitrogen and sulfur heterocycles, important in various chemical syntheses (Witczak, 1986).
Properties
IUPAC Name |
1,2,3-trifluoro-4-isothiocyanatobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NS/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNHZGZWGZUKGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N=C=S)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375352 | |
Record name | 2,3,4-Trifluorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119474-40-7 | |
Record name | 2,3,4-Trifluorophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-Trifluorophenyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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